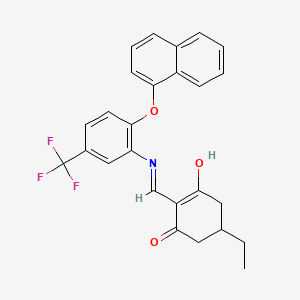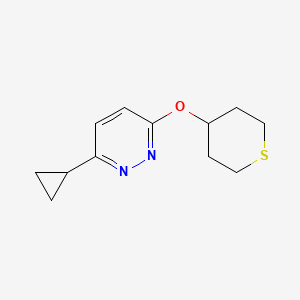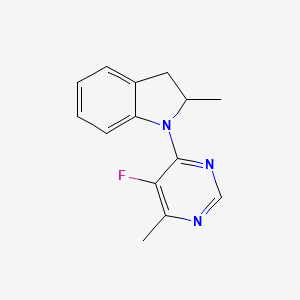![molecular formula C22H17Cl2F3N4O4S B2522135 3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 339016-36-3](/img/structure/B2522135.png)
3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a chloro group, a nitro group, a sulfonyl group, and a trifluoromethyl group. These groups can greatly influence the properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the sulfonyl group could potentially introduce some interesting structural features, such as resonance or intramolecular hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in it. For example, the nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence properties like solubility and boiling point .科学的研究の応用
Mutagenicity and Carcinogenicity Research
Compounds with similar structural features, particularly those with chloro, nitro groups, and sulfonylmethyl components, have been studied for their mutagenicity. For instance, benzidine analogues, including benzidine-based dyes with similar structural motifs, have been evaluated using the Salmonella/microsome mutagenicity assay. These studies reveal that the mutagenic potential of these compounds is influenced by the presence of halogen or nitro groups, with some being direct-acting mutagens. The research underscores the importance of understanding the mutagenic and carcinogenic potential of chemical compounds, which can inform safety assessments and regulatory decisions (Chung, Chen, & Claxton, 2006).
Synthesis and Structural Analysis
The synthetic routes to complex nitrogen-containing heterocycles, akin to the structure of the chemical , have been explored. Studies detailing the synthesis, spectroscopic, and structural properties of novel substituted compounds provide a foundation for the development of new materials with potential applications in pharmaceuticals, agrochemicals, and materials science. These methodologies could be relevant for the synthesis and characterization of the specified compound, offering insights into its potential functionalities and applications (Issac & Tierney, 1996).
Environmental Impact and Degradation Products
Research on the environmental fate, degradation, and toxicity of chemical warfare agents provides a contextual background for understanding how complex compounds degrade in the environment. This is relevant for assessing the environmental impact of the specified compound and its potential degradation products. Such studies contribute to the field of environmental toxicology and can guide the development of strategies for the mitigation of environmental contamination (Munro et al., 1999).
作用機序
将来の方向性
特性
IUPAC Name |
3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F3N4O4S/c1-13(29-30(2)21-19(24)10-16(11-28-21)22(25,26)27)14-3-8-20(31(32)33)15(9-14)12-36(34,35)18-6-4-17(23)5-7-18/h3-11H,12H2,1-2H3/b29-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTPXPGTXXMDKH-DBFSUHOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)
![(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one](/img/structure/B2522057.png)

![Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2522059.png)
![1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2522060.png)
![8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2522061.png)








